molecular formula C20H23N3O B12236604 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B12236604
M. Wt: 321.4 g/mol
InChI Key: UAJLLDVOKWGNSF-UHFFFAOYSA-N
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Description

2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a phenylethyl group, and a pyridine ring with a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The phenylethyl group is then introduced through a substitution reaction, followed by the attachment of the pyridine ring with a carbonitrile group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized to enhance their pharmacological properties .

Scientific Research Applications

2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C20H23N3O/c1-16(19-5-3-2-4-6-19)23-11-8-17(9-12-23)15-24-20-13-18(14-21)7-10-22-20/h2-7,10,13,16-17H,8-9,11-12,15H2,1H3

InChI Key

UAJLLDVOKWGNSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CC(=C3)C#N

Origin of Product

United States

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